

Spectroscopic Profile of 2-Nitroisophthalic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Nitroisophthalic acid

Cat. No.: B105565

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **2-Nitroisophthalic acid** (CAS No: 21161-11-5), a vital building block in various chemical syntheses. This document summarizes predicted and expected data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for compound verification and characterization.

Overview of 2-Nitroisophthalic Acid

- IUPAC Name: 2-nitrobenzene-1,3-dicarboxylic acid
- Molecular Formula: C₈H₅NO₆
- Molecular Weight: 211.13 g/mol
- Chemical Structure: (A representative image would be placed here in a full document)

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Due to the limited availability of public experimental spectra for **2-Nitroisophthalic acid**, the following data is predicted based on established chemical shift models. These predictions are invaluable for guiding the analysis of experimentally obtained spectra.

Predicted ^1H NMR Data

The ^1H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The acidic protons of the two carboxylic acid groups would likely appear as a very broad singlet, which may be difficult to observe or could exchange with residual water in the solvent.

Table 1: Predicted ^1H NMR Chemical Shifts (in DMSO-d_6)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~13.5	Broad Singlet	2H	-COOH
~8.2 - 8.4	Multiplet	2H	H-4, H-6
~7.8 - 8.0	Multiplet	1H	H-5

Note: Chemical shifts are estimates and can vary based on solvent and concentration.

Predicted ^{13}C NMR Data

The ^{13}C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight carbon atoms in the molecule.

Table 2: Predicted ^{13}C NMR Chemical Shifts (in DMSO-d_6)

Chemical Shift (ppm)	Assignment
~167	C=O (Carboxylic Acid at C-3)
~165	C=O (Carboxylic Acid at C-1)
~150	C-NO ₂ (C-2)
~135	C-H (Aromatic)
~133	C-COOH (C-1)
~131	C-COOH (C-3)
~130	C-H (Aromatic)
~128	C-H (Aromatic)

Note: These are predicted values. Quaternary carbons (C-1, C-2, C-3) will typically show weaker signals than protonated carbons.

Infrared (IR) Spectroscopy Data

The IR spectrum of **2-Nitroisophthalic acid** will be characterized by the vibrational frequencies of its key functional groups: the carboxylic acids, the nitro group, and the aromatic ring.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration Mode
3200 - 2500	Strong, Broad	O-H	Stretching (Carboxylic Acid Dimer)
~1720	Strong, Sharp	C=O	Stretching (Carboxylic Acid)
~1550 and ~1350	Strong	N-O	Asymmetric & Symmetric Stretching (Nitro Group)
1600 - 1450	Medium	C=C	Stretching (Aromatic Ring)
~1300	Medium	C-O	Stretching (Carboxylic Acid)
~900	Medium	O-H	Out-of-Plane Bend (Carboxylic Acid Dimer)
850 - 675	Medium-Strong	C-H	Out-of-Plane Bending (Aromatic)

Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) of **2-Nitroisophthalic acid** is expected to show a molecular ion peak, followed by characteristic fragmentation patterns involving the loss of functional groups.

Table 4: Expected Mass Spectrometry Fragments (EI-MS)

m/z	Proposed Fragment	Notes
211	$[\text{C}_8\text{H}_5\text{NO}_6]^+$	Molecular Ion (M^+)
194	$[\text{M} - \text{OH}]^+$	Loss of a hydroxyl radical from a carboxylic acid group
166	$[\text{M} - \text{NO}_2]^+$	Loss of the nitro group
149	$[\text{M} - \text{NO}_2 - \text{OH}]^+$	Subsequent loss of a hydroxyl radical after loss of the nitro group
121	$[\text{C}_7\text{H}_5\text{O}_2]^+$	Loss of NO_2 and COOH
45	$[\text{COOH}]^+$	Carboxyl fragment
44	$[\text{CO}_2]^+$	Loss of carbon dioxide

Experimental Protocols

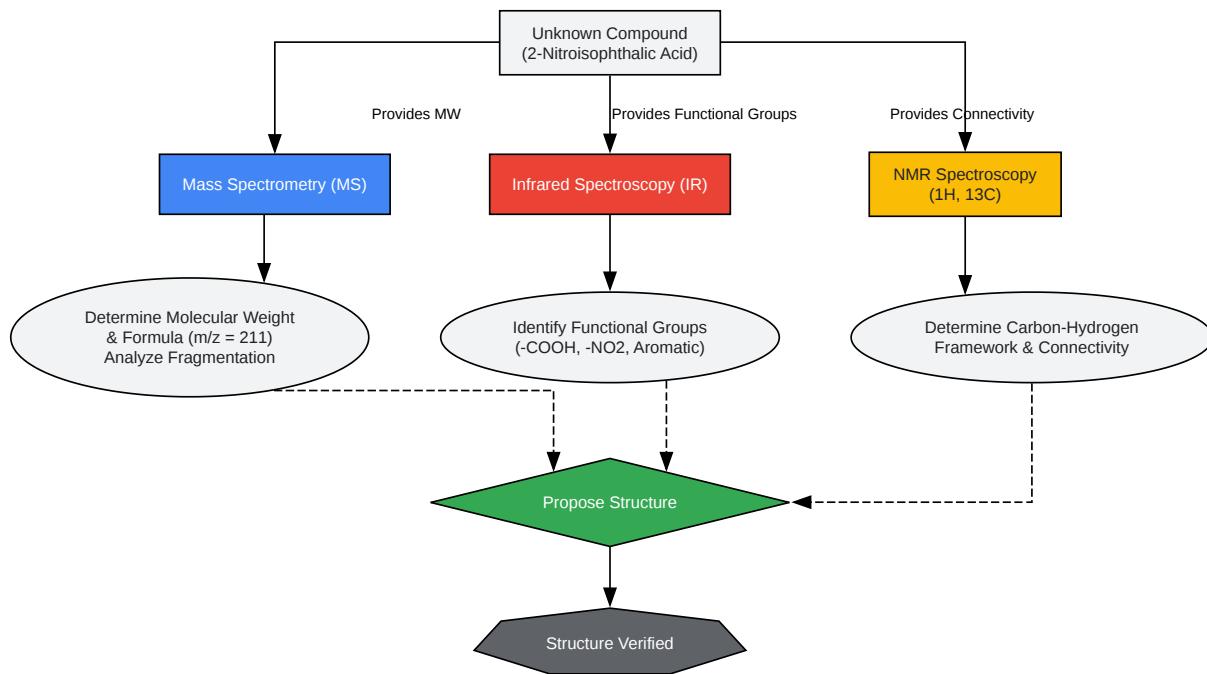
The following are generalized protocols for the spectroscopic analysis of a solid organic compound like **2-Nitroisophthalic acid**.

NMR Spectroscopy Protocol

- Sample Preparation: Accurately weigh approximately 5-10 mg of **2-Nitroisophthalic acid**.
- Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean, dry NMR tube. Ensure complete dissolution, using gentle warming or sonication if necessary.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

- Acquire a ^1H NMR spectrum, typically using a 400 MHz or higher field instrument. Standard parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.
- Acquire a proton-decoupled ^{13}C NMR spectrum. This requires a larger number of scans than ^1H NMR due to the lower natural abundance of ^{13}C .

IR Spectroscopy (FTIR-ATR) Protocol


- Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal to subtract atmospheric and crystal absorbances.
- Sample Application: Place a small amount (1-2 mg) of the solid **2-Nitroisophthalic acid** powder directly onto the ATR crystal.
- Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm^{-1} .
- Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (EI-MS) Protocol

- Sample Introduction: Introduce a small quantity of the sample into the ion source, typically via a direct insertion probe for solid samples.
- Ionization: Volatilize the sample by heating the probe. In the gas phase, bombard the molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
- Detection: Detect the ions to generate the mass spectrum, which plots relative intensity versus m/z .

Visualization of Spectroscopic Workflow

The following diagram illustrates a logical workflow for the structural elucidation of an organic compound using the spectroscopic methods described.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Nitroisophthalic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b105565#spectroscopic-data-nmr-ir-mass-spec-of-2-nitroisophthalic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com